molecular formula C7H14ClNO3 B15295637 Methyl 1,4-oxazepane-7-carboxylate hydrochloride CAS No. 2438801-26-2

Methyl 1,4-oxazepane-7-carboxylate hydrochloride

Cat. No.: B15295637
CAS No.: 2438801-26-2
M. Wt: 195.64 g/mol
InChI Key: XASIQUUOJWNFDX-UHFFFAOYSA-N
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Description

Methyl 1,4-oxazepane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties. This compound is part of the oxazepane family, which is known for its applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4-oxazepane-7-carboxylate hydrochloride typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process can be carried out under various conditions, including the use of transition metal catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as solid-phase synthesis and stereoselective synthesis are often employed to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-oxazepane-7-carboxylate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 1,4-oxazepane-7-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1,4-oxazepane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 1,4-oxazepane-2-carboxylate hydrochloride
  • Methyl 1,4-oxazepane-6-carboxylate hydrochloride

Comparison: Methyl 1,4-oxazepane-7-carboxylate hydrochloride is unique due to its specific structural configuration, which may confer distinct chemical and biological properties.

Properties

CAS No.

2438801-26-2

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 1,4-oxazepane-7-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-2-3-8-4-5-11-6;/h6,8H,2-5H2,1H3;1H

InChI Key

XASIQUUOJWNFDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCCO1.Cl

Origin of Product

United States

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